7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
7-Bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:
- A bromine substituent at position 7, which enhances electrophilic reactivity and may influence binding affinity in pharmacological contexts.
- A phenyl group at position 5, which stabilizes the diazepine ring through π-π stacking and hydrophobic effects.
This compound belongs to the class of 1,4-benzodiazepines, which are renowned for their diverse biological activities, including anxiolytic, anticonvulsant, and anticancer properties.
Properties
IUPAC Name |
7-bromo-4-methylsulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-23(21,22)19-10-15(20)18-14-8-7-12(17)9-13(14)16(19)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPFFSNOQGXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves several steps, starting from commercially available starting materials. One common method includes the bromination of 5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and organic solvents to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow chemistry techniques, which allow for continuous production and better control over reaction parameters. This method enhances the efficiency, safety, and scalability of the process, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Halogenation and sulfonation are common substitution reactions, where functional groups are introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Bromine in chloroform for bromination, and methyl sulfonyl chloride in the presence of a base for sulfonation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each possessing distinct physical and chemical properties that can be leveraged for different applications.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is used as a precursor for the synthesis of more complex molecules. Its reactivity provides a platform for constructing diverse chemical libraries, useful in high-throughput screening assays.
Biology
Biologically, this compound has been explored for its potential activity as an enzyme inhibitor. Its structure allows it to interact with various biological targets, offering a scaffold for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anxiolytic, anticonvulsant, and sedative properties. The benzo[e][1,4]diazepine core is known for its central nervous system activity, making it a valuable lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of specific pathways, affecting biological processes at the molecular level. The sulfonyl group plays a crucial role in enhancing its binding affinity and specificity, leading to more potent and selective biological effects.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities between the target compound and analogous benzodiazepines:
Key Observations :
- Bromine at C7 is rare; chlorine is more common (e.g., ). The bromine’s larger atomic radius may improve binding to hydrophobic pockets in biological targets .
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound. However, comparisons can be inferred from structurally related molecules:
- Solubility : Methylsulfonyl and bromine substituents likely reduce aqueous solubility compared to hydroxyethyl or unsubstituted analogs (e.g., clotiazepam) .
- Bioactivity : Benzodiazepines with electron-withdrawing groups (e.g., Cl, Br, SO₂Me) often exhibit enhanced receptor binding. For example, chloro-substituted analogs in showed enantioselective activity, suggesting the target compound’s bromine may similarly influence stereoselectivity .
- Thermodynamic Stability : The methylsulfonyl group may increase rigidity, as seen in sulfonamide-containing benzodiazepines, which display improved thermal stability .
Biological Activity
7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound of interest within the benzodiazepine class, known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN2O3S. The presence of the bromine atom and the methylsulfonyl group significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN2O3S |
| Molecular Weight | 396.27 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have indicated that compounds within the benzodiazepine family exhibit promising anticancer activities. For instance, a related compound demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating potent effects . The presence of specific substituents in the benzodiazepine structure plays a crucial role in enhancing these effects.
Anticonvulsant Effects
Benzodiazepines are well-known for their anticonvulsant properties. Research has shown that modifications in the benzodiazepine structure can lead to varying degrees of efficacy at central benzodiazepine receptors (CBRs). For example, the introduction of halogens or sulfonyl groups can enhance binding affinity and potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound is influenced by:
- Substituent Positioning : The position of bromine and methylsulfonyl groups affects receptor binding.
- Aromatic Rings : The phenyl group enhances lipophilicity and receptor interaction.
- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to CBRs.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzodiazepine derivatives on cancer cell lines. Among them, compounds similar to 7-bromo derivatives showed enhanced activity against MCF-7 and HCT-116 cells. The study highlighted that compounds with electron-withdrawing groups (like bromine) exhibited higher potency compared to their unsubstituted analogs .
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of modified benzodiazepines. It was found that compounds with a methylsulfonyl group displayed improved efficacy in seizure models compared to standard treatments. This indicates that such modifications could lead to new therapeutic options for epilepsy .
Q & A
Q. What are the optimal synthetic routes for 7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves bromination and sulfonylation steps, followed by cyclization to form the diazepine core. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–60°C), and catalysts (e.g., palladium complexes). Systematic optimization can employ Design of Experiments (DoE) to minimize trial-and-error:
- Factors to vary : Reaction time, molar ratios, and catalyst loading.
- Response variables : Yield, purity (HPLC), and enantiomeric excess (if applicable).
Statistical tools like factorial design or response surface methodology (RSM) help identify critical interactions . For example, a 2³ factorial design reduces experimental runs while quantifying parameter effects.
Q. Example Reaction Optimization Table
| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 0–80 | 45 | +35% |
| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% | +22% |
| Reaction Time (h) | 12–48 | 24 | +18% |
Reference synthetic protocols for analogous benzodiazepines highlight bromine positioning and sulfonyl group stability as critical for regioselectivity .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
Methodological Answer: Combine spectroscopic, chromatographic, and computational techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., bromine position) and diastereomerism.
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₆BrN₂O₃S) and detect impurities.
- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers exist.
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Q. Example Characterization Data
| Technique | Key Observations | Reference Standard |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.25–7.45 (m, 5H, Ph), δ 4.12 (s, SO₂CH₃) | PubChem CID: [Analog] |
| HRMS | [M+H]⁺ m/z 435.0123 (calc. 435.0121) | NIST Database |
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., GABA receptors) and guide experimental validation?
Methodological Answer: Use quantum mechanics/molecular mechanics (QM/MM) and molecular docking:
- Docking Simulations : Screen against GABAₐ receptor models (PDB: 6HUP) to identify binding poses.
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers.
- In Vitro Validation : Compare computational predictions with electrophysiology (patch-clamp) assays on HEK293 cells expressing GABAₐ subunits .
Q. Example Binding Affinity Predictions
| Enantiomer | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| (R)-form | -9.2 | 12 ± 3 |
| (S)-form | -8.7 | 85 ± 10 |
Contradictions between computational and experimental data may arise from solvent effects or receptor flexibility, necessitating ensemble docking approaches .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer: Address variability through:
- Standardized Assay Conditions : Control pH, temperature, and ion concentrations (e.g., Cl⁻ for GABAₐ).
- Orthogonal Assays : Compare radioligand binding (³H-flunitrazepam) vs. functional assays (Ca²⁺ flux).
- Meta-Analysis : Apply hierarchical Bayesian models to pool data across studies, weighting by assay precision .
Case Study : Discrepancies in IC₅₀ values (5–50 nM) may stem from receptor subunit composition (α1β2γ2 vs. α5β3γ2). Sensitivity analysis identifies α1 subunits as primary contributors to variance .
Q. How can researchers design experiments to evaluate the compound’s metabolic stability and toxicity in early-stage development?
Methodological Answer: Adopt a tiered approach:
In Vitro Microsomal Stability : Human liver microsomes (HLM) with LC-MS/MS to quantify parent compound depletion.
Reactive Metabolite Screening : Trapping assays (e.g., glutathione adducts) to detect electrophilic intermediates.
Cytotoxicity Profiling : High-content screening (HCS) for mitochondrial membrane potential (JC-1 dye) and oxidative stress (ROS assays) .
Q. Example Toxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism Identified |
|---|---|---|
| HepG2 (Liver) | 120 | CYP3A4-mediated oxidation |
| SH-SY5Y (Neuron) | 85 | ROS accumulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
